molecular formula C₁₀H₁₃N₅O₄ B1662781 2'-Deoxyguanosine CAS No. 961-07-9

2'-Deoxyguanosine

Cat. No. B1662781
CAS RN: 961-07-9
M. Wt: 267.24 g/mol
InChI Key: YKBGVTZYEHREMT-KVQBGUIXSA-N
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Description

2’-Deoxyguanosine (dG) is composed of the purine nucleoside guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose . It is a purine nucleoside that upon sequential phosphorylation (kinases) forms dGTP which is used by DNA polymerases and reverse transcriptases to synthesize DNA .


Synthesis Analysis

The synthesis of 2’-deoxyguanosine involves the protection of 2’-deoxyadenosine by benzoyl groups, followed by nitration at C2 by tetrabutylammonium nitrate/trifluoroacetic anhydride. The resulting 2-NO2 moiety is converted into 2-NH2 by Ni-catalyzed hydrogenolysis. Finally, 2’-deoxyguanosine is obtained from the diaminopurine intermediate by deaminase-catalyzed reaction .


Molecular Structure Analysis

The molecular formula of 2’-Deoxyguanosine is C10H13N5O4. It has an average mass of 267.241 Da and a monoisotopic mass of 267.096741 Da .


Chemical Reactions Analysis

In the presence of iron Fenton oxidation, 2’-deoxyguanosine reacts in bicarbonate buffer to yield 8-oxo-2’-deoxyguanosine and spiroiminodihyantoin, consistent with CO3˙−. Reactions in phosphate buffer furnished high yields of sugar oxidation products consistent with HO˙ . Additionally, the addition of a hydroxyl radical to the base moiety of 2’-deoxyguanosine leads to the formation of two main radicals exhibiting oxidizing and reducing properties, respectively .


Physical And Chemical Properties Analysis

2’-Deoxyguanosine is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular weight of 267.24 . It is slightly soluble in water .

Scientific Research Applications

Biomarker of Oxidative Damage

2'-Deoxyguanosine, particularly its oxidized form 8-oxo-2'-deoxyguanosine (8-oxo-dG), is widely used as a biomarker for oxidative damage to DNA. This damage is associated with various diseases, and understanding the role and function of 8-oxo-dG can aid in disease diagnosis and assessment (Marmiy & Esipov, 2018).

DNA Damage and Repair Mechanisms

The reaction of hydroxyl radicals with 2'-deoxyguanosine is a critical model for studying DNA damage. Research in this area helps in understanding the molecular paths responsible for lesions in DNA, contributing to the broader understanding of DNA repair mechanisms (Chatgilialoglu et al., 2011).

Analytical Methods for Detection in Urine

Advanced analytical methods, such as liquid chromatography coupled with mass spectrometry, have been developed to detect 8-oxo-2'-deoxyguanosine in urine. These methods offer improved sensitivity and are crucial for studying oxidative stress in biological samples (Cristoni et al., 2012).

Understanding Nucleoside Lesions

Studies on 5',8-cyclo-2'-deoxyguanosine, a lesion derived from 2'-deoxyguanosine, provide insights into the chemistry and biology of DNA modifications. These lesions are observed in DNA and play a role in understanding the impact of free radical damage on DNA (Chatgilialoglu et al., 2011).

Selective Detection in DNA

Innovative research has led to the development of non-natural nucleoside analogs for the selective recognition of 8-oxo-dG in DNA. This aids in genomic research and understanding DNA modifications (Taniguchi et al., 2011).

Gas-Phase Studies

of NucleosidesResearch on gas-phase conformations and stability of 2'-deoxyguanosine provides insights into its structural and energetic properties. These studies are vital for understanding the fundamental building blocks of DNA and RNA at the molecular level (Zhu et al., 2017).

Electrochemical Sensors for Biomarker Detection

Development of electrochemical sensors for detecting 8-oxo-2'-deoxyguanosine in biological samples is crucial for assessing oxidative DNA damage. These sensors are useful in diagnosing diseases caused by mutations and immune system deficiencies (Guo et al., 2016).

Occupational Exposure to Nanomaterials

Studies on 8-hydroxy-2'-deoxyguanosine as a biomarker of oxidative DNA damage due to occupational exposure to nanomaterials help in understanding the health risks associated with these materials. This research is pivotal in occupational health and safety (Shekaftik & Nasirzadeh, 2021).

Cancer Research and Early Detection

Research on DNA adduct formation, particularly 8-hydroxy-2'-deoxyguanosine from 2'-deoxyguanosine exposure, is vital for early cancer detection. Understanding these processes helps in developing biomarkers for cancer and other diseases (Farozy et al., 2019).

Excited-State Dynamics in Spectroscopy

Studies on the excited-state structural dynamics of 2'-deoxyguanosine through UV resonance Raman spectroscopy contribute to understanding the photochemical reactions and properties of DNA nucleosides (El-Yazbi et al., 2011).

Safety And Hazards

2’-Deoxyguanosine is harmful if swallowed . It can cause eye irritation . It should be kept away from heat and sources of ignition . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water .

properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBGVTZYEHREMT-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883626
Record name Guanosine, 2'-deoxy-
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Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxyguanosine
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Product Name

2'-Deoxyguanosine

CAS RN

961-07-9, 38559-49-8
Record name Deoxyguanosine
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Record name Deoxyguanosine
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Record name Deoxyguanosine-14C
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Record name Guanosine, 2'-deoxy-
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Record name Guanosine, 2'-deoxy-
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Record name 2'-deoxyguanosine
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Record name 2'-DEOXYGUANOSINE
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Record name Deoxyguanosine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name Deoxyguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000085
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-Deoxyguanosine
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Citations

For This Compound
65,300
Citations
SJ Culp, BP Cho, FF Kadlubar… - Chemical research in …, 1989 - ACS Publications
… patterns of 8-hydroxy-2/-deoxyguanosine,2,-deoxyguanosine, … -2/-deoxyguanosine, a characteristic downfield shift of H2' and an upfield shift of C2', as compared to 2'-deoxyguanosine, …
Number of citations: 205 pubs.acs.org
A Valavanidis, T Vlachogianni… - Journal of environmental …, 2009 - Taylor & Francis
… In nuclear and mitochondrial DNA, 8-hydroxy-2′ -deoxyguanosine (8-OHdG) or 8-oxo-7,8-dihydro-2′ -deoxyguanosine (8-oxodG) is one of the predominant forms of free radical-…
Number of citations: 022 www.tandfonline.com
SK Urbaniak, K Boguszewska, M Szewczuk… - Molecules, 2020 - mdpi.com
… -7,8-dihydro-2′-deoxyguanosine. Their significant level can … /or 8-oxo-7,8-dihydro-2′-deoxyguanosine as a biomarker in … dihydro-2′-deoxyguanosine generation during this disease. …
Number of citations: 61 www.mdpi.com
MK Shigenaga, CJ Gimeno… - Proceedings of the …, 1989 - National Acad Sciences
… for urinary 8-hydroxy-2'-deoxyguanosine, an oxidative DNA … -fold more 8-hydroxy2'-deoxyguanosine than humans (582 vs… DNA adduct, 8-hydroxy2'-deoxyguanosine (oh8dG) (9), which …
Number of citations: 971 www.pnas.org
O Pikovskaya, A Polonskaia, DJ Patel… - Nature chemical …, 2011 - nature.com
Purine riboswitches have an essential role in genetic regulation of bacterial metabolism. This family includes the 2′-deoxyguanosine (dG) riboswitch, which is involved in feedback …
Number of citations: 78 www.nature.com
H Kasai, Z Yamaizumi, M Berger… - Journal of the American …, 1992 - ACS Publications
Figure 1. Riboflavin-sensitized formation of 7, 8-dihydro-8-oxo-2'-deoxyguanosine within DNA in 10 mM phosphate buffer solutions (pH 7.0) upon exposure to visible light for various …
Number of citations: 405 pubs.acs.org
CG Fraga, MK Shigenaga, JW Park… - Proceedings of the …, 1990 - National Acad Sciences
… This damage was assessed by measuring the steady-state level of 8hydroxy-2'-deoxyguanosine (oh8dG) in DNA isolated from various tissues of rat and comparing its excretion rate into …
Number of citations: 438 www.pnas.org
C Chatgilialoglu, M D'Angelantonio… - Chemical research in …, 2011 - ACS Publications
… Using time-resolved UV–vis spectroscopy (pulse radiolysis), we will show that the reaction of HO • radicals with 2′-deoxyguanosine occurs, at least partly, by the following three …
Number of citations: 82 pubs.acs.org
AW Abu-Qare, MB Abou-Donia - Journal of toxicology and …, 2001 - europepmc.org
… The induction level of urinary or cellular level of 8-hydroxy-2-deoxyguanosine and 3-nitrotyrosine has been used as a marker to measure extent of DNA oxidative damage. Furthermore, …
Number of citations: 207 europepmc.org
S Toyokuni, T Tanaka, Y Hattori… - … ; a journal of technical …, 1997 - europepmc.org
… The DNA base-modified product 8-hydroxy-2'-deoxyguanosine (8-OHdG) is one of the most … '-deoxyadenosine and O6-methyl-2'-deoxyguanosine, or urine components such as uric acid…
Number of citations: 660 europepmc.org

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